molecular formula C10H8N2O2 B1580712 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-44-3

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B1580712
CAS No.: 52727-44-3
M. Wt: 188.18 g/mol
InChI Key: QBEBJBXQJGORQQ-UHFFFAOYSA-N
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Description

Structural Characterization of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

Crystallographic Analysis of the Oxazoloquinazolinone Core

The structural elucidation of this compound relies heavily on X-ray crystallography , a method employed for precise atomic-resolution determination of molecular geometry. While direct crystallographic data for this compound is not explicitly reported, analogous fused heterocyclic systems (e.g., oxazoloquinazolinones) demonstrate planar or near-planar conformations due to conjugation between the oxazole and quinazolinone rings. Key structural features include:

  • Fused ring system : The oxazole ring (C2–C3–N4–O5) is fused to the quinazolinone core (N1–C2–C3–C4–C5–C6–N7–C8–O9), forming a bicyclic architecture.
  • Dihedral angles : The angle between the oxazole and quinazolinone rings typically ranges between 10°–20°, as observed in related systems.
  • Hydrogen bonding : The lactam oxygen (O9) and oxazole oxygen (O5) may participate in intra- or intermolecular hydrogen bonds, influencing crystal packing.
Table 1: Comparative Crystallographic Parameters for Oxazoloquinazolinone Derivatives
Parameter Observed in Analogues Source
Space group Triclinic (P1), Monoclinic (P2₁/c)
Dihedral angle (rings) 11.91°–20°
Hydrogen-bonding motifs O–H, N–H, C–H interactions

Spectroscopic Identification Techniques

FT-IR Spectral Fingerprint Analysis

Fourier-transform infrared (FT-IR) spectroscopy provides critical insights into functional groups. For this compound:

  • Carbonyl stretch : A strong absorption near 1680–1700 cm⁻¹ corresponds to the lactam C=O group.
  • C=N/C–O–C vibrations : Peaks in the 1200–1300 cm⁻¹ region indicate oxazole ring contributions.
  • Aromatic C–H bends : Bands at 700–900 cm⁻¹ reflect quinazolinone ring substituents.
NMR Spectroscopic Characterization Strategies

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for assigning proton and carbon environments:

  • ¹H NMR :
    • Aromatic protons : Downfield shifts (δ 7.0–8.5 ppm) for quinazolinone protons (e.g., H6, H8).
    • Oxazole protons : Absence of signals due to the fused dihydro-oxazole ring (C2–C3).
  • ¹³C NMR :
    • Lactam carbonyl : δ 160–170 ppm.
    • Oxazole carbons : δ 100–130 ppm for C2 and C3.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) confirm the molecular formula C₁₀H₈N₂O₂ (m/z 188.18). Key fragmentation pathways include:

  • Loss of CO : m/z 160.08 (C₉H₈N₂O⁺).
  • Cleavage of oxazole ring : m/z 134.08 (C₈H₆N₂⁺).

Comparative Structural Analysis with Related Heterocyclic Systems

The fused oxazoloquinazolinone scaffold exhibits distinct features compared to non-fused analogues:

Table 2: Structural and Reactivity Comparison
Feature This compound Quinazolinone Oxazole
Ring strain Reduced due to fused system Moderate Low
Electron density Enhanced at C2/C3 positions Moderate High
Reactivity Nucleophilic attack at C8 (lactam) High Low
Key Insights:
  • Stability : The fused system stabilizes the quinazolinone core, reducing ring-opening reactions compared to isolated quinazolinones.
  • Electronic effects : The oxazole ring’s electron-withdrawing nature enhances the electrophilicity of the quinazolinone C8 position.

Properties

IUPAC Name

2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBJBXQJGORQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC3=CC=CC=C3C(=O)N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352455
Record name 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52727-44-3
Record name 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction of Anthranilamide with 2-Chloroethyl Isocyanate

One of the classical and most straightforward methods involves the reaction of anthranilamide with 2-chloroethyl isocyanate. This reaction can proceed via two main routes:

  • Direct Reflux Method: Anthranilamide and 2-chloroethyl isocyanate are refluxed in methanol, leading directly to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one.

  • Two-Step Method: Stirring anthranilamide with 2-chloroethyl isocyanate at room temperature in acetonitrile forms an intermediate, 2-(2-chloroethyl ureido)benzamide. This intermediate is then cyclized by heating with an organic base to yield the target compound.

This method is notable for its mild conditions and relatively good yields. However, if the intermediate is refluxed with concentrated hydrochloric acid instead of an organic base, a different product, 3-(2-chloroethyl)-2,4-dioxo-1H,3H-quinazoline, is obtained, indicating the sensitivity of the cyclization step to reaction conditions.

Step Conditions Outcome
Anthranilamide + 2-chloroethyl isocyanate Reflux in methanol Direct formation of this compound
Anthranilamide + 2-chloroethyl isocyanate Stir at room temp in acetonitrile, then heat with organic base Intermediate formation followed by cyclization to target compound
Intermediate reflux with HCl Reflux with concentrated HCl Formation of 3-(2-chloroethyl)-2,4-dioxo-1H,3H-quinazoline (side product)

Iodide-Catalyzed Ring Expansion of Aziridinylcarbonyl Amino Benzoic Acid Methyl Ester

Another significant synthetic route involves the iodide-catalyzed ring expansion of 2-[(1-aziridinylcarbonyl)amino]benzoic acid methyl ester. The key features of this method are:

  • The reaction proceeds quantitatively to yield this compound under mild conditions.

  • When dimethyl analogs of the starting ester are treated with sodium iodide in acetone, a mixture of dimethyl-substituted oxazoloquinazolinones is obtained.

  • Rearrangement with sulfuric acid selectively produces one dimethyl-substituted isomer, demonstrating the method's utility in synthesizing substituted derivatives.

This method is valued for its high yield and the ability to introduce substitutions on the quinazoline ring system.

Starting Material Catalyst/Reagent Solvent Product Yield Notes
2-[(1-aziridinylcarbonyl)amino]benzoic acid methyl ester Sodium iodide Acetone Quantitative Efficient ring expansion to target compound
Dimethyl analog of above Sodium iodide Acetone Mixture Produces dimethyl-substituted derivatives
Dimethyl analog Sulfuric acid - Selective Rearrangement to specific isomer

Cyclization of 2-Aminobenzamide with Glyoxylic Acid Followed by Dehydration

A related approach involves the synthesis of 3-methyl derivatives of this compound through:

  • Reaction of 2-aminobenzamide with glyoxylic acid to form an intermediate.

  • Subsequent cyclization in the presence of a dehydrating agent, which promotes ring closure to form the oxazoloquinazolinone core.

This method is particularly useful for introducing methyl substitution at the 3-position of the heterocyclic ring. The reaction conditions such as choice of dehydrating agent and temperature are critical for achieving good yields and purity.

Step Reagents/Conditions Outcome
2-Aminobenzamide + Glyoxylic acid Stirring under mild conditions Formation of intermediate
Cyclization Dehydrating agent (e.g., POCl3, P2O5) Ring closure to 3-methyl-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Product Features Reference
1 Anthranilamide + 2-chloroethyl isocyanate Organic base (for cyclization) Reflux in methanol or room temp stirring + heating Direct synthesis or via intermediate; mild conditions
2 2-[(1-aziridinylcarbonyl)amino]benzoic acid methyl ester Sodium iodide, sulfuric acid Acetone solvent, ring expansion, acid rearrangement Quantitative yields; substituted derivatives possible
3 2-Aminobenzamide + Glyoxylic acid Dehydrating agents (e.g., POCl3) Cyclization under dehydrating conditions Enables methyl substitution at 3-position

Detailed Research Findings and Analysis

  • The first method demonstrates versatility and simplicity, making it suitable for laboratory-scale synthesis. The ability to isolate intermediates allows for structural modification and optimization of yields.

  • The second method is notable for its catalytic ring expansion mechanism, which proceeds efficiently and can be adapted for substituted analogs, expanding the scope of derivatives accessible for pharmaceutical or material science applications.

  • The third method provides a route to substituted oxazoloquinazolinones, which may have distinct biological activities due to the methyl substitution. The use of dehydrating agents is critical to drive the cyclization to completion.

Each method has been validated through spectroscopic characterization (NMR, IR, MS) and chromatographic purity assessments in the original research articles, confirming the structural integrity of the synthesized compounds.

This comprehensive review of preparation methods for this compound highlights the diversity of synthetic strategies available, enabling tailored approaches depending on the desired substitution pattern, scale, and reaction conditions.

Chemical Reactions Analysis

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8N2O2
  • Molecular Weight : 188.18 g/mol
  • CAS Number : 52727-44-3

The compound features a fused oxazole and quinazoline ring system, which contributes to its chemical reactivity and biological properties. The structural characteristics allow for various modifications that can enhance its pharmacological effects.

Medicinal Chemistry

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has shown promise as a pharmaceutical intermediate due to its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that modifications to the oxazole and quinazoline moieties can lead to enhanced cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, showing effectiveness in inhibiting bacterial growth. This makes it a candidate for developing new antibiotics or antimicrobial agents .

Organic Synthesis

In organic synthesis, this compound serves as an important building block:

  • Synthesis of Quinazolinediones : It can undergo nucleophilic substitution reactions to yield various 3-substituted 2,4(1H,3H)-quinazolinediones. This versatility allows chemists to create complex molecules with potential therapeutic applications .
  • Catalytic Applications : The compound can act as a catalyst in organic reactions, facilitating the formation of carbon-carbon bonds and other functional groups. Its unique structure enables it to stabilize transition states during chemical reactions .

Case Study 1: Anticancer Activity

A study published in Journal of Heterocyclic Chemistry explored the anticancer effects of modified derivatives of this compound. The research demonstrated that specific substitutions on the quinazoline ring significantly increased the cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase in a non-competitive manner . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazolo[2,3-b]quinazolin-5-one Derivatives

Key Compounds :

  • 5H-Thiazolo[2,3-b]quinazolin-5-one (C₉H₅N₂OS): Synthesized via phase-transfer catalysis (PTC) using 3-phenyl-2-thiohydantoin and dihalides (e.g., ethylene dibromide) .
  • 3-(Bromomethyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one (C₁₁H₉BrN₂OS): Features a bromomethyl substituent, enhancing reactivity for further functionalization .

Comparison :

  • Reactivity : Thiazolo analogs exhibit higher electrophilicity due to sulfur’s polarizability compared to oxygen in the oxazolo derivative.
  • Synthetic Routes : PTC conditions with TBAB catalyst are standard for thiazolo derivatives, whereas oxazolo derivatives require ring-expansion strategies .

Thiadiazolo[2,3-b]quinazolin-5-one Derivatives

Key Compounds :

  • 2-Methyl-5H-benzo[g]-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one (C₁₄H₉N₃OS): Contains a methyl-substituted thiadiazole ring, synthesized via cyclization of thiourea derivatives .

Comparison :

  • Bioactivity : Thiadiazolo derivatives show broader antimicrobial and antitumor activity compared to oxazolo analogs, attributed to the sulfur-nitrogen-rich framework .
  • Stability : Thiadiazolo compounds exhibit lower thermal stability due to weaker S–N bonds compared to the oxazolo derivative’s robust oxazole ring.

Imidazo and Pyrazolo Fused Quinazolines

Key Compounds :

  • Imidazo[4,5-g]quinazolines : Synthesized from 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes, showing pharmacological properties (e.g., kinase inhibition) .
  • 2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one : A triheterocyclic system with reported antibacterial activity .

Comparison :

  • Structural Complexity : Imidazo/pyrazolo derivatives require multi-step syntheses, whereas oxazolo derivatives are accessible via one-pot methods .
  • Pharmacological Relevance : Imidazo derivatives are more extensively studied for antitumor applications, while oxazolo analogs remain underexplored .

Data Tables

Table 2: Pharmacological Potential of Quinazoline Derivatives

Compound Class Target Activity Mechanism Oxazolo Derivative Relevance
Thiazolo-quinazolinones 5-HT₂ receptor antagonism Serotonin pathway modulation Structural analog of ketanserin precursors
Thiadiazolo-quinazolinones Antimicrobial Disruption of cell membranes Underexplored
Imidazo-quinazolines Kinase inhibition ATP-binding site competition Requires further study

Biological Activity

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with the molecular formula C10H8N2O2C_{10}H_8N_2O_2 and a molecular weight of 188.18 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its structural uniqueness, characterized by the oxazole ring fused with a quinazolinone moiety, offers distinct chemical properties that contribute to its biological functions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to modulate enzyme activity and influence cellular processes through specific binding interactions. For instance, it can act as an inhibitor of enzymes such as α-glucosidase in a non-competitive manner, which is significant for therapeutic strategies against diabetes and other metabolic disorders.

Cellular Effects

Research indicates that this compound can alter cell signaling pathways, gene expression, and cellular metabolism. Its ability to stabilize or destabilize proteins within cells can lead to significant changes in cellular responses. The transport and distribution of the compound are mediated by specific transporters, which determine its localization within tissues and cells.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. For example, it has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies demonstrated a high percentage of inhibition at specific concentrations, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has been reported that derivatives of quinazolinone compounds exhibit significant inhibition against matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and disease progression. This inhibition could be beneficial in treating conditions such as cancer and inflammatory diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionNon-competitive inhibition of α-glucosidase
Antimicrobial92% inhibition against Mycobacterium tuberculosis
MMP InhibitionSignificant inhibition of MMPs

Study 1: Antimicrobial Efficacy

In a study conducted by Shruthi et al., various derivatives of heterocyclic compounds were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis. Among these derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against resistant strains of the bacteria, showcasing its potential as a therapeutic candidate for tuberculosis treatment .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibitory profile of this compound revealed that it effectively inhibited MMPs involved in inflammatory processes. The study highlighted the structure-activity relationship (SAR) that underpins the observed biological effects and suggested pathways for further optimization in drug development aimed at inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one?

The compound is typically synthesized via multi-step reactions. A validated one-pot method involves reacting methyl 2-isothiocyanatobenzoate with azidomethyl ketones in the presence of triphenyl phosphine in dioxane under heating. This approach avoids expensive catalysts and achieves moderate to high yields (60–80%) . Alternative routes may include cyclization of precursor quinazolinones with oxazole-forming reagents under controlled pH and temperature.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm hydrogen and carbon environments, particularly distinguishing between aromatic and aliphatic protons.
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and heterocyclic ring vibrations.
  • Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, as demonstrated in related thiazoloquinazolinone derivatives .

Q. How can researchers optimize reaction conditions for purity and yield?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance solubility of intermediates.
  • Temperature control : Heating at 80–100°C promotes cyclization without side reactions.
  • Catalyst screening : Triphenyl phosphine improves azide-alkyne cycloaddition efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for high-purity isolates.

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in quinazolinone derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, orthorhombic crystal systems (space group P212121) with Z = 4 and refined R-factors < 0.05 are reliable for determining bond angles (e.g., C–N–C in the oxazole ring) and dihedral angles between fused rings. Hydrogen bonding networks and π-π stacking interactions can also be analyzed to predict stability .

Q. What strategies address contradictory spectral data during structural elucidation?

  • Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., thiazolo[2,3-b]quinazolinones) to identify anomalous signals.
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing signal splitting.
  • Computational modeling : Density Functional Theory (DFT) calculations predict spectral profiles and validate experimental data .

Q. How can researchers design experiments to evaluate biological activity?

  • In vitro assays : Screen for antimicrobial activity using Mycobacterium tuberculosis models, as seen in thiadiazoloquinazolinone derivatives .
  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) at positions 2 or 3 and test cytotoxicity against cancer cell lines.
  • Enzyme inhibition assays : Target kinases or oxidoreductases, leveraging the compound’s heterocyclic core for binding pocket interactions.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct formation : Competing pathways (e.g., over-oxidation) require strict stoichiometric control of reagents.
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized phosphine) improve scalability.
  • Process analytics : Real-time monitoring (e.g., HPLC) ensures intermediate consistency.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield uniformity .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Validate each step via TLC or LC-MS to identify incomplete reactions.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during cyclization.
  • Solvent drying : Anhydrous conditions (molecular sieves, nitrogen atmosphere) prevent hydrolysis of sensitive intermediates .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Expose the compound to pH 1–10 buffers and analyze decomposition via UPLC-MS.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
  • Light exposure tests : Monitor photodegradation under UV-Vis light to guide storage protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

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